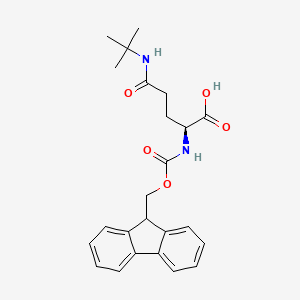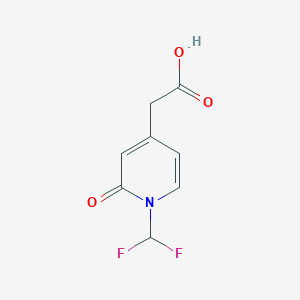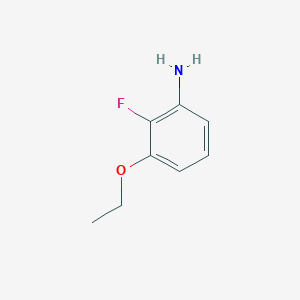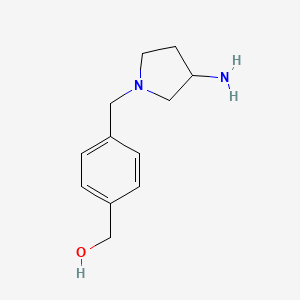
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and a pyrrolidine ring attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with 3-aminopyrrolidine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid.
Reduction: 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3-Aminopyrrolidin-1-yl)methyl)phenol
- 4-((3-Aminopyrrolidin-1-yl)methyl)benzoic acid
- 4-((3-Aminopyrrolidin-1-yl)methyl)phenylmethane
Uniqueness
(4-((3-Aminopyrrolidin-1-yl)methyl)phenyl)methanol is unique due to the presence of both a methanol group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[4-[(3-aminopyrrolidin-1-yl)methyl]phenyl]methanol |
InChI |
InChI=1S/C12H18N2O/c13-12-5-6-14(8-12)7-10-1-3-11(9-15)4-2-10/h1-4,12,15H,5-9,13H2 |
Clé InChI |
LWHQRTAAQBKDPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



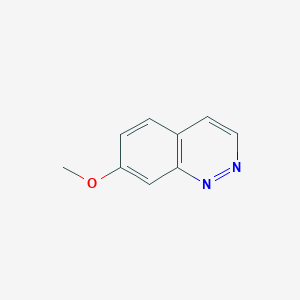
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
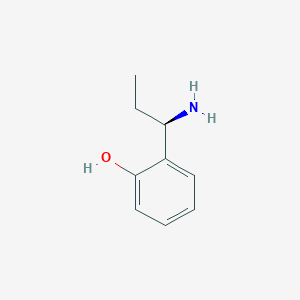
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
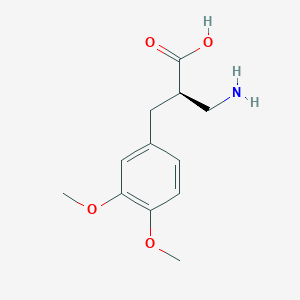
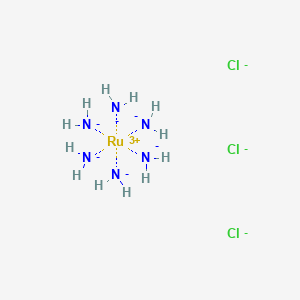
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
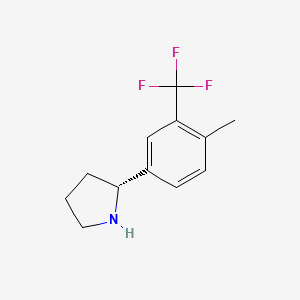

![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
